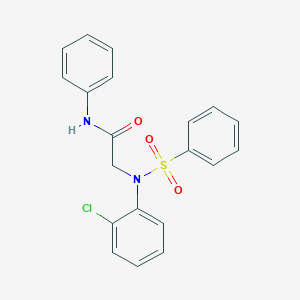
2-(3-fluorophenyl)-N-pyridin-3-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-fluorophenyl)-N-pyridin-3-ylacetamide, also known as FLAP inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in the biosynthesis of leukotrienes, a group of inflammatory mediators.
Wirkmechanismus
The mechanism of action of 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide involves the selective inhibition of 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide, which is a membrane-bound protein that plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that are involved in various inflammatory diseases. By inhibiting 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide, 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide reduces the production of leukotrienes and thus attenuates the inflammatory response.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-N-pyridin-3-ylacetamide has been shown to have potent anti-inflammatory effects in various preclinical models of inflammatory diseases. It has been shown to reduce the production of leukotrienes and other inflammatory mediators, as well as to inhibit the recruitment of inflammatory cells to the site of inflammation. It has also been shown to reduce airway hyperresponsiveness and improve lung function in preclinical models of asthma and COPD.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide is its selectivity for 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide, which makes it a promising therapeutic agent for various inflammatory diseases. However, its potency and efficacy may vary depending on the disease model and the experimental conditions. In addition, its pharmacokinetic properties and toxicity profile need to be further evaluated before it can be considered for clinical use.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide. One of the main areas of focus is the evaluation of its efficacy and safety in clinical trials for various inflammatory diseases. Another area of interest is the development of more potent and selective 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide inhibitors that can overcome the limitations of 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide. Finally, the elucidation of the molecular mechanisms underlying the anti-inflammatory effects of 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide inhibitors may provide new insights into the pathogenesis of inflammatory diseases and lead to the development of novel therapeutic strategies.
Synthesemethoden
The synthesis of 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide involves the reaction between 3-fluoro-4-methoxyphenylacetic acid and 3-aminopyridine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with acetic anhydride to yield the final product. The purity and yield of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(3-fluorophenyl)-N-pyridin-3-ylacetamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. It has been shown to selectively inhibit 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide, which is a key enzyme in the biosynthesis of leukotrienes, a group of inflammatory mediators that play a crucial role in the pathogenesis of these diseases.
Eigenschaften
Produktname |
2-(3-fluorophenyl)-N-pyridin-3-ylacetamide |
|---|---|
Molekularformel |
C13H11FN2O |
Molekulargewicht |
230.24 g/mol |
IUPAC-Name |
2-(3-fluorophenyl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C13H11FN2O/c14-11-4-1-3-10(7-11)8-13(17)16-12-5-2-6-15-9-12/h1-7,9H,8H2,(H,16,17) |
InChI-Schlüssel |
FGKPYXZGECYPOS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)CC(=O)NC2=CN=CC=C2 |
Kanonische SMILES |
C1=CC(=CC(=C1)F)CC(=O)NC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B258497.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)

![N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B258502.png)


![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)
![N-(2,4-dimethylphenyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258513.png)
![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)
![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)
![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)

![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)